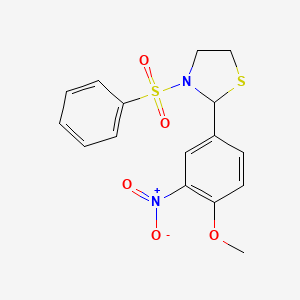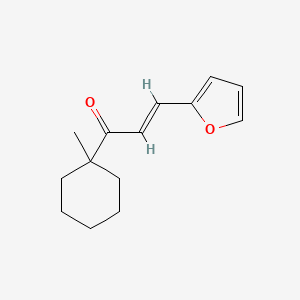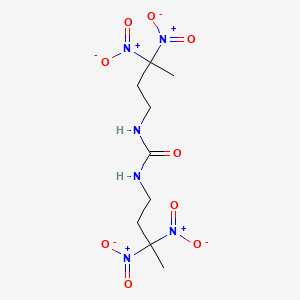![molecular formula C26H23Cl2N3O2S2 B11531109 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11531109.png)
2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorohydroxyphenyl group, which may contribute to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dichlorohydroxyphenyl group through a condensation reaction. The final step involves the attachment of the diethylphenylacetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Scientific Research Applications
2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its structural similarity to known pharmacophores.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorohydroxyphenyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and dichlorohydroxyphenyl compounds. Compared to these, 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is unique due to its combined structural features, which may confer distinct biological and chemical properties. Examples of similar compounds include:
- Benzothiazole-2,6-diamine
- 4,6-Dichlorobenzo[d]thiazol-2-amine .
Properties
Molecular Formula |
C26H23Cl2N3O2S2 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C26H23Cl2N3O2S2/c1-3-15-6-5-7-16(4-2)24(15)31-23(32)14-34-26-30-21-9-8-19(12-22(21)35-26)29-13-17-10-18(27)11-20(28)25(17)33/h5-13,33H,3-4,14H2,1-2H3,(H,31,32) |
InChI Key |
ANTMNSPMUOYSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(4-methoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B11531032.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11531043.png)


![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11531070.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11531076.png)
![2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11531077.png)

![3-(4-Chloro-phenyl)-5-(4-methoxy-phenyl)-2-(3,4,4-trimethyl-2-thioxo-thiazolidin-5-yl)-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B11531083.png)
![2-(4-iodophenoxy)-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11531089.png)
![2,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11531093.png)

